

# 1-bromo-3-pentene CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-3-pentene

Cat. No.: B15061157

[Get Quote](#)

## An In-depth Technical Guide to 1-Bromo-3-Pentene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **1-bromo-3-pentene**, a halogenated alkene of interest in organic synthesis. Due to ambiguity in IUPAC nomenclature, it is essential to clarify that the user's query for "**1-bromo-3-pentene**" is correctly identified as 3-bromo-1-pentene. The standard nomenclature prioritizes numbering the carbon chain to assign the lowest possible number to the principal functional group, which in this case is the alkene. Therefore, this guide will focus on the properties, synthesis, and reactions of 3-bromo-1-pentene.

This document details the compound's physicochemical properties, provides experimental protocols for its synthesis and reactions, and explores its potential applications as a building block in medicinal chemistry.

### Physicochemical Properties and Identification

3-Bromo-1-pentene is a valuable reagent in organic synthesis, characterized by the following properties:

| Property          | Value                                   | Reference                               |
|-------------------|-----------------------------------------|-----------------------------------------|
| CAS Number        | 53045-71-9                              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>9</sub> Br        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 149.03 g/mol                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonyms          | 3-bromopent-1-ene, 1-Ethylallyl bromide | <a href="#">[2]</a>                     |
| Boiling Point     | 114.3 - 115.9 °C (estimate)             |                                         |
| Density           | ~1.22 - 1.244 g/cm <sup>3</sup>         |                                         |
| Refractive Index  | ~1.457 - 1.471                          |                                         |

## Synthesis of 3-Bromo-1-Pentene

The synthesis of 3-bromo-1-pentene can be achieved through several methods. Two common approaches are the conversion of an allylic alcohol using phosphorus tribromide (PBr<sub>3</sub>) and the allylic bromination of an alkene using N-bromosuccinimide (NBS).

### Synthesis from 1-Penten-3-ol with Phosphorus Tribromide (PBr<sub>3</sub>)

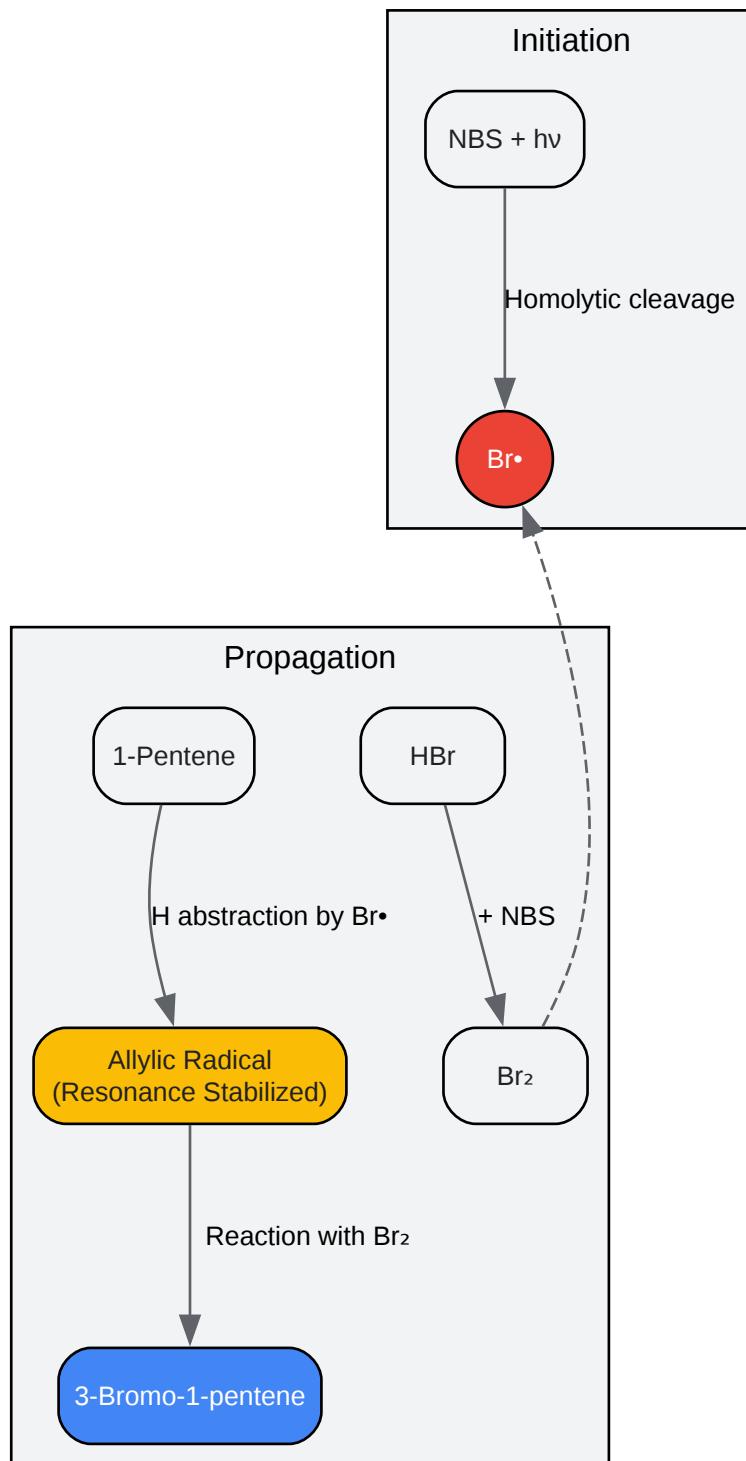
This method involves the reaction of the corresponding allylic alcohol, 1-penten-3-ol, with PBr<sub>3</sub>. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion. This method is known to proceed with inversion of configuration if the alcohol is chiral.[\[3\]](#)

General Experimental Protocol:

A detailed, specific protocol for the synthesis of 3-bromo-1-pentene from 1-penten-3-ol was not found in the searched literature. However, a general procedure for the conversion of a similar secondary alcohol to its bromide is as follows:

- Reaction Setup: The alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an

ice bath.


- Addition of  $\text{PBr}_3$ : Phosphorus tribromide (approximately 1/3 molar equivalent) is added dropwise to the cooled, stirred solution.
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- Workup: The reaction is quenched by carefully pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ).
- Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation.

## Synthesis via Allylic Bromination of 1-Pentene with N-Bromosuccinimide (NBS)

Allylic bromination involves the substitution of a hydrogen atom on a carbon adjacent to a double bond with a bromine atom. N-bromosuccinimide (NBS) is a specific reagent for this purpose, as it provides a low concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.<sup>[2][4][5]</sup> The reaction is typically initiated by light ( $\text{h}\nu$ ) or a radical initiator.<sup>[2][5][6]</sup>

**Reaction Mechanism:** The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. The key intermediate is a resonance-stabilized allylic radical.<sup>[1][4]</sup>

## Allylic Bromination of 1-Pentene

[Click to download full resolution via product page](#)

Caption: Synthesis of 3-bromo-1-pentene via allylic bromination.

# Reactions of 3-Bromo-1-Pentene

3-Bromo-1-pentene is a versatile building block in organic synthesis due to the presence of two reactive sites: the carbon-bromine bond and the carbon-carbon double bond.

## Grignard Reaction

3-Bromo-1-pentene can be used in Grignard reactions, where it acts as an electrophile. For example, it can react with a Grignard reagent like phenylmagnesium bromide to form a new carbon-carbon bond.

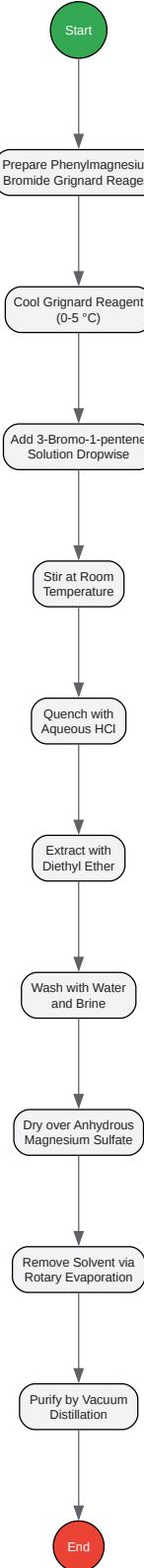
Experimental Protocol: Synthesis of 3-Phenyl-1-pentene via Grignard Reaction[\[7\]](#)

This protocol details the reaction of phenylmagnesium bromide with 3-bromo-1-pentene.

### Part 1: Preparation of Phenylmagnesium Bromide

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, place magnesium turnings (2.43 g, 0.10 mol).
- Add a small crystal of iodine.
- In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 0.10 mol) in 60 mL of anhydrous diethyl ether.
- Add about 10 mL of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
- Once the reaction begins, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
- After the addition is complete, stir the mixture for an additional 30 minutes.

### Part 2: Synthesis of 3-Phenyl-1-pentene


- Cool the Grignard reagent solution to 0-5 °C in an ice-water bath.

- Prepare a solution of 3-bromo-1-pentene (14.9 g, 0.10 mol) in 30 mL of anhydrous diethyl ether in the dropping funnel.
- Add the 3-bromo-1-pentene solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.
- After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

### Part 3: Workup and Purification

- Cool the reaction mixture in an ice bath and slowly add 50 mL of 10% aqueous HCl to quench the reaction.
- Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation.

## Grignard Reaction Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Grignard synthesis of 3-phenyl-1-pentene.

## Applications in Drug Development

While specific examples of the direct use of 3-bromo-1-pentene in the synthesis of marketed drugs are not readily available in the searched literature, its structural motifs—an allylic bromide and a terminal alkene—make it a potentially valuable building block in medicinal chemistry. Halogenated organic compounds are frequently used in the synthesis of pharmaceutical intermediates. For instance, the related compound, 5-bromo-1-pentene, has been investigated for its role in synthesizing biologically active molecules, including potential anticancer and antimicrobial agents.<sup>[4]</sup>

The reactivity of the C-Br bond allows for nucleophilic substitution, enabling the introduction of various functional groups, while the alkene can participate in reactions such as Heck coupling, metathesis, and hydroboration-oxidation, providing pathways to more complex molecular architectures. These types of transformations are fundamental in the construction of novel drug candidates. Although no direct involvement in signaling pathways was identified for 3-bromo-1-pentene, its utility as a synthetic intermediate suggests its potential role in the early stages of drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [1-bromo-3-pentene CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15061157#1-bromo-3-pentene-cas-number-and-molecular-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)